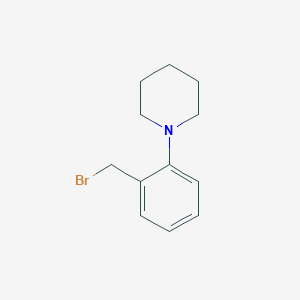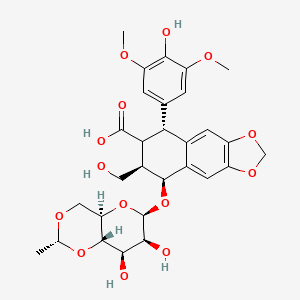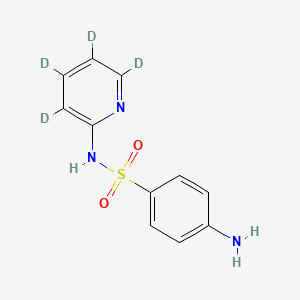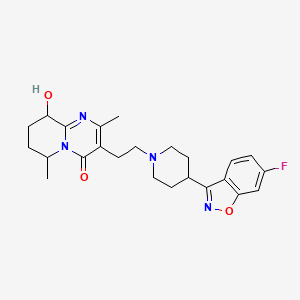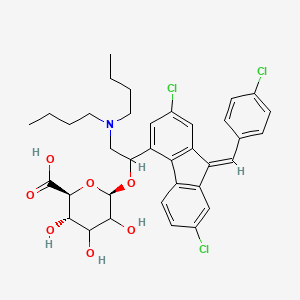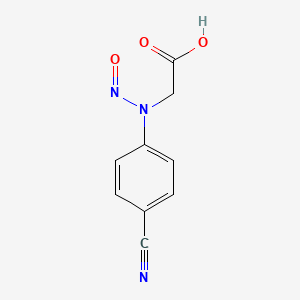
N-(4-Cyanophenyl)-N-nitrosoglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanophenyl)-N-nitrosoglycine is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of glycine, with a 4-cyanophenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-N-nitrosoglycine typically involves the reaction of 4-cyanophenylamine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the nitroso compound. The general reaction scheme is as follows:
-
Reaction of 4-cyanophenylamine with sodium nitrite
- 4-Cyanophenylamine is dissolved in an acidic medium (e.g., hydrochloric acid).
- Sodium nitrite is added slowly to the solution while maintaining the temperature below 5°C.
- The reaction mixture is stirred for a specific period to ensure complete nitrosation.
-
Isolation and purification
- The reaction mixture is neutralized and the product is extracted using an organic solvent.
- The crude product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as continuous flow reactions and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Cyanophenyl)-N-nitrosoglycine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The cyanophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-Cyanophenyl)-N-nitroglycine.
Reduction: Formation of N-(4-Cyanophenyl)-N-aminoglycine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(4-Cyanophenyl)-N-nitrosoglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Cyanophenyl)-N-nitrosoglycine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyanophenyl group may also interact with specific binding sites, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Cyanophenyl)glycine: Similar structure but lacks the nitroso group.
N-(4-Cyanophenyl)-N-nitroglycine: Contains a nitro group instead of a nitroso group.
N-(4-Cyanophenyl)-N-aminoglycine: Contains an amino group instead of a nitroso group.
Uniqueness
N-(4-Cyanophenyl)-N-nitrosoglycine is unique due to the presence of both the nitroso and cyanophenyl groups, which confer distinct chemical reactivity and potential biological activities
Propriétés
Formule moléculaire |
C9H7N3O3 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-(4-cyano-N-nitrosoanilino)acetic acid |
InChI |
InChI=1S/C9H7N3O3/c10-5-7-1-3-8(4-2-7)12(11-15)6-9(13)14/h1-4H,6H2,(H,13,14) |
Clé InChI |
QQDHCBMIGHDSRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)N(CC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)
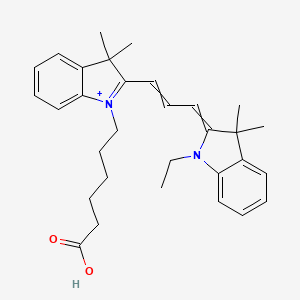
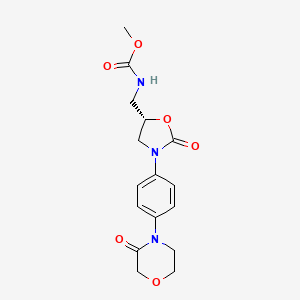
![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)

![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)


